1H-Indole-5-carboxaldehyde, 1-propyl-

Overview

Description

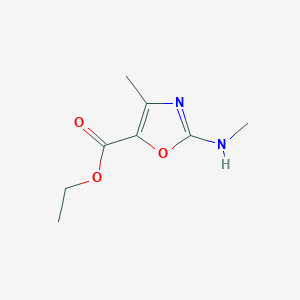

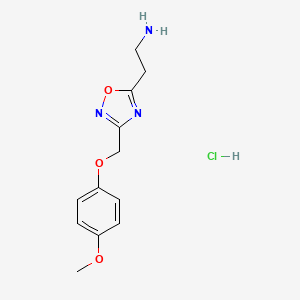

1H-Indole-5-carboxaldehyde, 1-propyl- is a chemical compound with the molecular formula C12H13NO . It is used as a reactant in the preparation of various derivatives and has applications in different fields .

Synthesis Analysis

The synthesis of 1H-Indole-5-carboxaldehyde, 1-propyl- involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

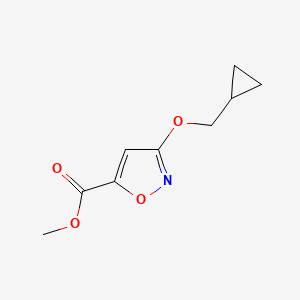

The molecular structure of 1H-Indole-5-carboxaldehyde, 1-propyl- is represented by the InChI code1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 . Chemical Reactions Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents; and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is a pale cream to cream to orange powder . It is insoluble in water and has a molecular weight of 187.24 .Scientific Research Applications

Pharmacology

1-Propyl-1H-indole-5-carbaldehyde, as a derivative of indole, has significant implications in pharmacology due to the biological activities of indole compounds. Indole derivatives are known for their antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . They are actively researched for their potential to treat various diseases and to develop new therapeutic agents.

Material Science

In material science, this compound can be utilized in the synthesis of complex molecules. For instance, it serves as a precursor in the preparation of curcumin derivatives , which have applications as anti-proliferative and anti-inflammatory agents . These derivatives are also explored for their potential use in creating new materials with specific biological functions.

Biochemistry

Biochemically, 1-Propyl-1H-indole-5-carbaldehyde is involved in the synthesis of molecules that play a role in cellular processes. Its indole structure is crucial in the production of compounds like indole-3-acetic acid , a plant hormone, which is essential for plant growth and development .

Agriculture

In agriculture, indole derivatives, including 1-Propyl-1H-indole-5-carbaldehyde, are studied for their role in plant hormones and their potential to enhance crop yield and resistance to pathogens. The compound’s ability to be transformed into various bioactive molecules makes it a valuable asset in developing agricultural chemicals .

Environmental Science

Research in environmental science may leverage the chemical properties of 1-Propyl-1H-indole-5-carbaldehyde to develop novel methods for environmental remediation or as a model compound for studying environmental processes .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods for detecting and quantifying indole derivatives, which are important in both environmental and biological contexts .

Chemical Engineering

In chemical engineering, 1-Propyl-1H-indole-5-carbaldehyde could be used in process development for the synthesis of complex organic compounds. Its reactivity and stability under various conditions make it a candidate for studies on reaction kinetics and process optimization .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to the indole moiety’s presence in many pharmacologically active molecules. It is used in the synthesis of various drugs and as a scaffold for developing new medicinal compounds with potential applications in treating a wide range of diseases .

Mechanism of Action

Target of Action

Indole derivatives, such as 1-Propyl-1H-indole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1-Propyl-1H-indole-5-carbaldehyde with its targets can result in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of 1-Propyl-1H-indole-5-carbaldehyde’s action can vary depending on the specific target and biological activity. For instance, certain indole derivatives have been reported to have antiviral activity, with inhibitory effects against specific viruses

Safety and Hazards

Future Directions

The future directions of 1H-Indole-5-carboxaldehyde, 1-propyl- research could involve its use in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

properties

IUPAC Name |

1-propylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQHRKPFFXQKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5-carboxaldehyde, 1-propyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)